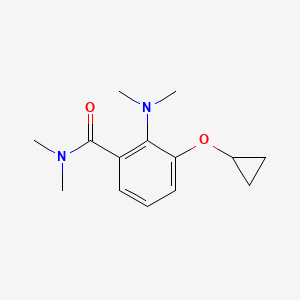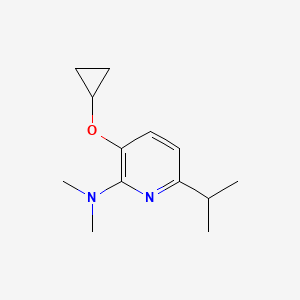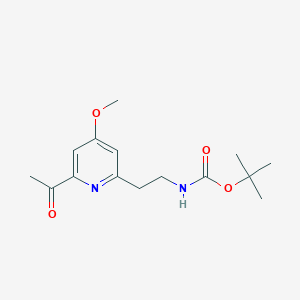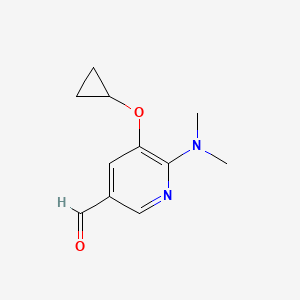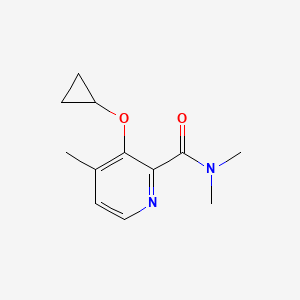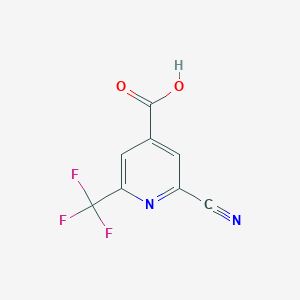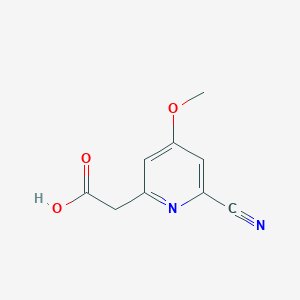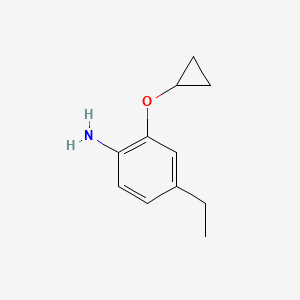
3-(Dimethylamino)-4-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a dimethylamino group and a trifluoromethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone, along with catalysts and bases to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethylamino)-4-(trifluoromethyl)phenol may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoromethyl and dimethylamino groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, sulfonates, and other nucleophiles or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenol derivatives .
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as increased stability or reactivity
Mecanismo De Acción
The mechanism by which 3-(Dimethylamino)-4-(trifluoromethyl)phenol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dimethylamino group can participate in hydrogen bonding and other interactions with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)phenol: Lacks the dimethylamino group, making it less versatile in certain reactions.
4-(Dimethylamino)phenol: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
3-(Dimethylamino)-4-(methyl)phenol: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
Uniqueness
3-(Dimethylamino)-4-(trifluoromethyl)phenol is unique due to the presence of both the trifluoromethyl and dimethylamino groups, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the dimethylamino group provides additional reactivity and potential for hydrogen bonding .
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
3-(dimethylamino)-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H10F3NO/c1-13(2)8-5-6(14)3-4-7(8)9(10,11)12/h3-5,14H,1-2H3 |
Clave InChI |
JPYHLAXNWBLQEF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC(=C1)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



